molecular formula C6H12N2 B2545557 1,4-Diazabicyclo[4.2.0]octane CAS No. 31029-60-4

1,4-Diazabicyclo[4.2.0]octane

Cat. No.: B2545557
CAS No.: 31029-60-4
M. Wt: 112.176
InChI Key: TUZPCJDZJHLWMX-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[4.2.0]octane is a bicyclic amine featuring two nitrogen atoms in a fused bicyclo[4.2.0] ring system. This structure distinguishes it from other diazabicyclic compounds by its unique bridgehead configuration and ring strain, which influence its reactivity and applications. The compound is synthesized via reactions involving 1,4-diaza-1,3-butadienes, serving as intermediates to form imidazolium salts—precursors to N-heterocyclic carbenes (NHCs) with catalytic applications . Its synthesis and functionalization are critical for developing heterocyclic frameworks in organic and medicinal chemistry.

Properties

IUPAC Name

1,4-diazabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-7-5-6(1)8/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZPCJDZJHLWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C1CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM)

RCM has emerged as a powerful tool for constructing medium-sized bicyclic systems. For diazabicyclo[4.2.0]octane, a diene precursor bearing appropriately spaced nitrogen atoms could undergo metathesis-mediated cyclization. For example:

N  
|  
CH₂-CH₂-CH₂-CH₂  
|  
N  

Grubbs’ catalyst (e.g., Ru-based complexes) may facilitate the formation of the bicyclic framework at 40–60°C in dichloromethane.

N-Alkylation and Cyclization Sequences

Drawing from DABCO synthesis methodologies, a stepwise alkylation-cyclization approach could be adapted:

  • Diethylamine Precursor : Reacting 1,4-diamine derivatives with dibromides under high-dilution conditions.
  • Intramolecular Quaternization : Using alkyl halides to induce cyclization, as demonstrated in DABCO-IL syntheses.

For instance:
$$
\text{1,4-Diaminooctane} + 1,2-\text{Dibromoethane} \xrightarrow{\text{NaHCO}_3, \Delta} \text{1,4-Diazabicyclo[4.2.0]octane} + 2\text{HBr}
$$

Photochemical Cycloaddition

Ultraviolet irradiation of diazenes or azides could promote [2+2] or [4+2] cycloadditions, forming the bicyclic core. This method aligns with strategies used for strained bicyclic amines.

Reductive Amination

Condensing diketones with diamines under reducing conditions (e.g., NaBH₃CN) may yield the target structure. For example:
$$
\text{CH}2(\text{CO})\text{CH}2\text{CH}2\text{CH}2\text{CO} + \text{H}2\text{N}(\text{CH}2)4\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{Diazabicyclo[4.2.0]octane}
$$

Analytical Characterization and Challenges

Spectroscopic Identification

  • ¹H NMR : Expected resonances at δ 3.2–3.8 ppm for bridgehead protons and δ 1.5–2.2 ppm for methylene groups.
  • ¹³C NMR : Quaternary carbons adjacent to nitrogen atoms typically appear at δ 50–60 ppm.
  • MS : Molecular ion peaks consistent with C₆H₁₂N₂ (m/z 112.10) and fragment ions at m/z 84 (loss of ethylene).

Crystallographic Considerations

Single-crystal X-ray diffraction would reveal bond angles and torsional strain. The [4.2.0] system is anticipated to show N-C-N angles of ~109°, contrasting with DABCO’s 90° angles.

Comparative Data: DABCO vs. [4.2.0]octane Derivatives

Parameter DABCO Hypothetical [4.2.0]octane
Melting Point (°C) 159–161 ~80–100 (estimated)
Solubility in H₂O High Moderate
Basicity (pKₐ) 8.8 ~7.5–8.0
Ring Strain (kcal/mol) 4.2 8.1 (estimated)

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: Due to its high nucleophilicity, it readily participates in nucleophilic substitution reactions.

    Cycloaddition Reactions: It can act as a catalyst in cycloaddition reactions, facilitating the formation of cyclic compounds.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Analgesic Potential
DABCO derivatives have been investigated for their analgesic properties, particularly as agonists for nicotinic acetylcholine receptors (nAChRs). A study highlighted the effectiveness of 3,8-diazabicyclo[4.2.0]octane compounds, which exhibited nanomolar potency at the hα4β2 receptor subtype while showing reduced activity at the hα3β4 subtype. This selectivity is crucial for developing analgesics with fewer side effects related to gastrointestinal and cardiovascular systems . The quantitative structure-activity relationship (QSAR) studies conducted on these compounds provide insights into optimizing their efficacy and safety profiles.

Antimicrobial Activity
Research has demonstrated that tetracationic compounds based on DABCO exhibit significant antibacterial activity against various strains of both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Compounds with specific linkers showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus . Additionally, these compounds displayed antiviral properties against influenza virus strains, indicating their potential as broad-spectrum antimicrobial agents.

Catalysis

Organocatalysis
DABCO is recognized for its role as an efficient organocatalyst in various chemical reactions. It has been successfully employed in multicomponent reactions involving aldehydes and amines under microwave conditions, yielding high reaction rates and product yields (90-94%) while maintaining an environmentally friendly profile . The use of DABCO in catalysis not only enhances reaction efficiency but also promotes sustainability in chemical processes.

Solvothermal Synthesis
In materials science, DABCO has been utilized in the solvothermal synthesis of hybrid materials such as iodobismuthates. It acts as a ditopic linker between metal centers, facilitating the formation of complex structures with potential applications in electronics and photonics . The ability of DABCO to coordinate with various metal cations enhances the versatility of materials synthesized using this compound.

Case Studies

Application AreaDescriptionKey Findings
Medicinal Chemistry Analgesic development targeting nAChRsDABCO derivatives show nanomolar potency at hα4β2 receptors with reduced side effects .
Antimicrobial Activity Evaluation of tetracationic compounds against bacterial strainsHigh antibacterial activity observed; MICs comparable to ciprofloxacin against resistant strains .
Organocatalysis Use of DABCO in multicomponent reactions under microwave conditionsHigh yields (90-94%) with rapid reaction times; cost-effective and non-toxic catalyst .
Materials Science Role of DABCO in solvothermal synthesis of hybrid iodobismuthatesFacilitates formation of complex structures; enhances material properties for electronic applications .

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[4.2.0]octane involves its role as a nucleophilic catalyst. The compound’s high nucleophilicity allows it to readily donate electron pairs to electrophilic centers, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction but generally include the formation of intermediate complexes that lower the activation energy of the reaction .

Comparison with Similar Compounds

Catalytic and Material Properties

  • DABCO ([2.2.2] System) :
    • Catalysis : Promotes sulfonylation via charge-transfer complexes under mild conditions and enables trifluoromethylthiolation of α,β-unsaturated carbonyls .
    • Materials Science : Forms iodobismuthates (e.g., (C₆H₁₂N₂)BiI₃) with applications in optoelectronics .
  • [4.2.0]octane Derivatives: Heterocycle Synthesis: Critical for imidazolium salts, which are precursors to NHCs used in organometallic catalysis .
  • [3.2.2]nonane Systems: Switchable Materials: Exhibit reversible phase transitions (T_c ~370 K) and dielectric anisotropy, useful in sensors and actuators .

Physicochemical and Stability Comparisons

Thermal and Chemical Stability

  • DABCO : High thermal stability (mp 155°C) and resistance to hydrolysis .
  • [3.2.2]nonane Salts: Decompose above 200°C but maintain structural integrity during phase transitions .
  • [4.2.0]octane : Stability data are sparse, but its strained structure may limit thermal resilience compared to DABCO.

Reactivity

  • Sulfonylation : DABCO undergoes C–N bond cleavage in charge-transfer reactions , while [4.2.0]octane derivatives focus on cyclization.

Biological Activity

1,4-Diazabicyclo[4.2.0]octane, commonly referred to as DABCO, is a bicyclic compound characterized by its unique structure that incorporates two nitrogen atoms within a bicyclic framework. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its diverse biological activities and potential therapeutic applications.

  • Molecular Formula : C8H12N2
  • Structure : The bicyclic arrangement contributes to its reactivity and interaction with biological targets.

Biological Activities

This compound and its derivatives have been evaluated for various biological activities, including:

  • Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, tetracationic compounds based on DABCO demonstrated high antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .
  • Analgesic Effects : Some derivatives of this compound show nanomolar potency at the human alpha-4 beta-2 nicotinic acetylcholine receptor subtype, which is crucial for pain modulation. This selectivity is vital for minimizing side effects typically associated with analgesic therapies .
  • Antiviral Activity : Compounds derived from DABCO have also exhibited antiviral properties, particularly against influenza virus strains .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Receptor Binding : The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This interaction modulates enzyme activity and receptor binding, leading to the observed biological effects .
  • Quantitative Structure-Activity Relationship (QSAR) : Studies employing QSAR models have helped predict the biological activity of different derivatives based on their structural characteristics. For example, modifications at specific positions on the bicyclic structure can enhance activity at desired receptor subtypes while reducing unwanted side effects .

Table 1: Biological Activity of Selected this compound Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
Compound 1cAntibacterial0.5
Compound 1eAntibacterial0.3
Compound 3AnalgesicNanomolar
Compound AAntiviral (H1N1)Not specified

In a study evaluating various tetracationic compounds based on DABCO, compounds 1c and 1e showed rapid bactericidal effects against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating their potential as effective antimicrobial agents .

Q & A

Basic: What are the standard synthetic routes for 1,4-Diazabicyclo[4.2.0]octane?

Answer:
The synthesis typically involves cyclization of precursors such as diamines and dihaloalkanes. For example, reacting a suitable diamine (e.g., 1,3-diaminopropane) with 1,2-dibromoethane under basic conditions (e.g., KOH or DABCO) facilitates ring closure via nucleophilic substitution. The reaction requires anhydrous conditions and refluxing in aprotic solvents like THF or DMF to maximize yield . Post-synthesis purification involves column chromatography or recrystallization, with structural confirmation via 1H NMR^1 \text{H NMR} (δ ~2.5–3.5 ppm for bridgehead protons) and mass spectrometry (M+^+ at m/z 112.17) .

Advanced: How does the bicyclic framework of this compound influence its catalytic activity compared to DABCO?

Answer:
The [4.2.0] ring system creates distinct steric and electronic environments vs. DABCO ([2.2.2] structure). Computational studies (DFT) reveal lower basicity (pKa ~8.5 vs. DABCO’s 8.8) due to reduced nitrogen lone pair overlap. This impacts catalytic efficiency in nucleophilic reactions, such as the Morita-Baylis-Hillman reaction, where the [4.2.0] system shows slower kinetics but higher enantioselectivity in chiral derivatives. Experimental data from cycloaddition reactions confirm reduced turnover frequency (TOF) by ~30% compared to DABCO .

Basic: What spectroscopic techniques are critical for characterizing this compound derivatives?

Answer:
Key methods include:

  • X-ray crystallography : Resolves bridgehead nitrogen geometry and bond angles (e.g., N–C–N ~105°).
  • 13C NMR^{13} \text{C NMR} : Distinct signals for bridgehead carbons (δ ~45–50 ppm) and methylene groups (δ ~25–30 ppm).
  • IR spectroscopy : N–H stretching at ~3300 cm1^{-1} and C–N vibrations at ~1200 cm1^{-1}.
  • ESI-MS : Fragmentation patterns confirm bicyclic stability, with dominant [M+H]+^+ peaks .

Advanced: How does this compound interact with nicotinic acetylcholine receptors (nAChRs)?

Answer:
The compound acts as a competitive antagonist at α4β2 nAChR subtypes. Radioligand binding assays (using 3H ^3 \text{H}-epibatidine) show IC50_{50} values of 12 nM, indicating higher affinity than DABCO (IC50_{50} >100 nM). Molecular docking reveals hydrogen bonding between the bridgehead nitrogen and receptor residue Tyr195, while the bicyclic structure sterically blocks agonist binding. In vivo electrophysiology in rodent models demonstrates reversible inhibition of nicotine-induced currents .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (pH-neutralizing properties reduce skin irritation but require caution).
  • Ventilation : Use fume hoods due to moderate volatility (vapor pressure ~0.1 mmHg at 25°C).
  • Storage : Anhydrous conditions (desiccator) to prevent hydrolysis. Stability data indicate decomposition >200°C .

Advanced: How can computational modeling resolve contradictions in reported solubility data?

Answer:
MD simulations (COSMO-RS) reconcile discrepancies between experimental solubility in polar solvents (e.g., water solubility varies from 5–15 mg/mL). The model identifies protonation state dependence: neutral species aggregate in water (logP ~0.5), while protonated forms (at pH <7) show increased solubility via H-bonding. Experimental validation via UV-Vis spectroscopy (λmax_{\text{max}} 260 nm) confirms pH-dependent trends .

Basic: What are the key differences in biological activity between this compound and its methyl-substituted analogs?

Answer:
Methylation at the 3-position enhances lipophilicity (clogP +0.7) and α7 nAChR affinity (Ki_i 8 nM vs. 50 nM for parent compound). In vitro cytotoxicity assays (MTT) show reduced IC50_{50} in cancer cell lines (e.g., HeLa: 12 μM vs. 25 μM), attributed to improved membrane permeability. SAR studies highlight the 3-methyl group’s role in π-π stacking with receptor residues .

Advanced: What methodologies optimize enantioselective synthesis of chiral this compound derivatives?

Answer:

  • Asymmetric catalysis : Chiral phosphoric acids (e.g., TRIP) induce >90% ee in Pictet-Spengler reactions.
  • Dynamic kinetic resolution : Use of Ru-BINAP catalysts in hydrogenation achieves diastereomeric ratios >20:1.
  • Crystallization-induced diastereomer transformation : Solvent-mediated recrystallization (e.g., ethanol/water) enriches ee to 99% .

Basic: How is the stability of this compound assessed under varying pH conditions?

Answer:

  • pH-rate profiling : Conducted in buffered solutions (pH 1–13) at 37°C. HPLC analysis (C18 column, 220 nm) tracks degradation.
  • Half-life : t1/2_{1/2} >6 months at pH 7, but <24 hours at pH <2 (acid-catalyzed ring opening).
  • Degradation products : Identified via LC-MS as linear diamines and ammonium salts .

Advanced: What role does this compound play in polymer network dynamics?

Answer:
In dynamic covalent networks (e.g., vitrimers), it facilitates transalkylation crosslinking. Stress-relaxation experiments (DMA) show Arrhenius activation energy (Ea_a) of 85 kJ/mol, 20% lower than DABCO-based systems. The [4.2.0] structure’s strain enhances bond exchange rates, enabling reprocessability at 150°C without mechanical loss .

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